Copper Aluminum Oxide (Technical Grade)

Description

Copper Aluminum Oxide (Technical Grade), with the molecular formula Al₂CuO₄ and molecular weight ~182.89 g/mol, is a mixed metal oxide characterized by its brown powder morphology and insolubility in water. It exhibits hydrogen bond donor/acceptor properties, making it relevant in catalytic applications such as water-gas shift reactions and glycerol oxidation . Its technical grade is optimized for industrial use, prioritizing cost-effectiveness and functional performance over high purity. The compound’s bifunctional active sites (Cu and Al) enable synergistic redox and acid-base catalytic behavior, distinguishing it from single-metal oxides .

Properties

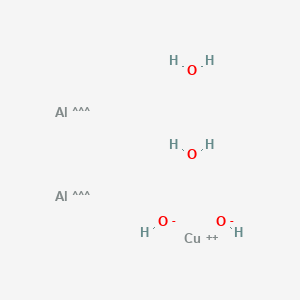

Molecular Formula |

Al2CuH6O4 |

|---|---|

Molecular Weight |

187.55 g/mol |

InChI |

InChI=1S/2Al.Cu.4H2O/h;;;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

MGQSVAPFOHZHPM-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[OH-].[OH-].[Al].[Al].[Cu+2] |

Origin of Product |

United States |

Scientific Research Applications

Copper aluminum oxide (CuO·Al2O3) is a compound with various applications, particularly in electronics, optoelectronics, and thermal management . It is also being explored for use in microbatteries, micro-electronics, circuits, nanowires, and nanofluids .

Nanomaterials and Nanocrystals

- Laser Ablation in Liquid (LAL): Copper-based nanocrystals are synthesized using laser ablation in liquid (LAL), a technique that allows for the creation of various oxidation states, including metallic copper, cuprous oxide (Cu2O), and cupric oxide (CuO) . Machine learning can help determine the appropriate LAL conditions for maximizing the production of specific compounds .

- Applications of Cu2O: Cuprous oxide is suitable for the absorbing layer of all-oxide photovoltaic cells, cathodes in dye-sensitized solar cells, self-healing photocathodes in photoelectrochemical hydrogen evolution, and hole-transport layers in perovskite solar cells .

- Applications of Copper Sulfides: Copper sulfides are efficient photo- and electro-catalysts .

- Other Applications: Copper-based nanoparticles are used in supercapacitors, gas sensors, and nanofluids and are studied as antimicrobial agents against antibiotic-resistant bacteria .

Thin Films

- P-Type Thin Films: Copper aluminum oxide thin films can be deposited using RF magnetron sputtering, exhibiting p-type behavior .

- Solution Methods: Conducting copper-aluminum oxide films have been prepared using the dip-coating method with metal alkoxides and nitrates .

Aluminum Oxide Purification

- LED Manufacturing: Purified aluminum oxide is used in manufacturing fluorescent materials and light-emitting diode sapphire single-crystals . Table: Impurity Reduction in Aluminum Oxide Purification

| Test Event | Raw Aluminum Hydroxide | Purification Rear Oxidation Aluminum |

|---|---|---|

| Iron | 30.012ppm | 1.88ppm |

| Magnesium | 2.186ppm | 0.812ppm |

| Calcium | 27.129ppm | 2.164ppm |

| Copper | 0.134ppm | 0.046ppm |

| Cobalt | 0.612ppm | 0.231ppm |

| Nickel | 0.213ppm | 0.105ppm |

| Sodium | 4.318ppm | 1.73ppm |

| Potassium | 5.374ppm | 1.21ppm |

| Zinc | 3.516ppm | 1.19ppm |

| Add up to | 73.494ppm | 9.368ppm |

Chemical Reactions Analysis

Formation Reactions

Copper aluminum oxide forms via solid-state reactions between copper(II) oxide (CuO) and aluminum oxides (Al₂O₃) at elevated temperatures. The formation temperature depends on the crystallographic phase of the alumina precursor:

Reaction Equation :

Table 1: Formation Conditions for CuAl₂O₄

| Alumina Precursor | Formation Temperature (°C) | Reference |

|---|---|---|

| Amorphous Al(OH)₃ | 700 | |

| γ-Al₂O₃ | 800 | |

| α-Al₂O₃ | 950 |

Thermal Decomposition

CuAl₂O₄ decomposes under oxygen-deficient conditions, yielding mixed oxides and intermediate phases:

-

At 900°C in low , CuAl₂O₄ decomposes into CuAlO₂ (delafossite) and α-Al₂O₃ .

-

Residual CuO may regenerate if α-Al₂O₃ is present, as it is inert toward CuO at ≤900°C .

Reaction Pathways :

Table 2: Decomposition Products Under Varied Conditions

| Atmosphere | Temperature (°C) | Major Products |

|---|---|---|

| Oxygen-lean | 900 | CuAlO₂, α-Al₂O₃, O₂(g) |

| Oxygen-rich | 900 | CuAl₂O₄ (stable) |

Redox Reactivity

CuAl₂O₄ participates in redox cycles, critical for oxygen storage applications:

-

Reduction : In methane (CH₄) at 800°C, CuAl₂O₄ reduces to metallic Cu and Al₂O₃ .

-

Re-oxidation : Metallic Cu re-forms CuO upon exposure to air, which reacts with Al₂O₃ to regenerate CuAl₂O₄ .

Cycling Reaction :

Challenges : Repeated cycling promotes irreversible α-Al₂O₃ formation, reducing oxygen storage capacity over time .

Reactivity with Metals

Aluminum reduces CuAl₂O₄ in chloride-rich environments, analogous to its reaction with CuSO₄ :

Example Reaction with Al Foil :

Key Factors :

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Comparison

| Property | Copper Aluminum Oxide (Al₂CuO₄) | Aluminum Oxide (Al₂O₃) | Copper Oxide (CuO) | Zirconium Oxide (ZrO₂) | Silicon Oxide (SiO₂) |

|---|---|---|---|---|---|

| Crystal Structure | Spinel or layered | α-phase (trigonal) | Monoclinic | Tetragonal/Cubic | Amorphous/Crystalline |

| Density (g/cm³) | ~4.2 | 3.97 | 6.31 | 5.68 | 2.65 |

| Melting Point (°C) | ~1,800 | 2,072 | 1,326 | 2,715 | 1,713 |

| Electrical Conductivity | Semiconductor | Insulator | p-type semiconductor | Insulator (stabilized) | Insulator |

| Thermal Conductivity (W/m·K) | Moderate (~10–20) | 30 | 20 | 2–3 | 1.4 |

Sources: for Al₂CuO₄; for Al₂O₃; for CuO; for ZrO₂; for SiO₂.

Mechanical and Thermal Performance

- Al₂CuO₄ : Moderate hardness (Mohs ~7–8) and thermal stability, suitable for catalytic supports in moderate-temperature environments .

- Al₂O₃ : Exceptional hardness (Mohs 9), high Young’s modulus (~375 GPa), and thermal stability, making it ideal for wear-resistant composites and high-temperature ceramics. However, tensile strength decreases with particle content >10 wt.% in epoxy systems .

- CuO : Lower mechanical strength but superior redox activity, used in gas sensors (e.g., CO, H₂S detection) and battery electrodes .

- ZrO₂ : High fracture toughness (8–10 MPa·m¹/² vs. 3–4 for Al₂O₃) and thermal barrier properties, preferred in aerospace coatings .

- SiO₂ : Low density and high thermal capacity enhance oil recovery efficiency (EOR), outperforming Al₂O₃ and CuO in displacing hydrocarbons .

Research Findings in Composite Systems

- Al₂O₃ in Epoxy: At 10 wt.%, increases Young’s modulus by 25% but reduces tensile strength by 15% due to particle-matrix debonding . Nano-Al₂O₃ enhances dielectric breakdown strength by 30% compared to microparticles .

- CuO in Engines: Reduces NOx emissions by 12% in biodiesel blends but increases CO at high loads due to incomplete combustion .

- SiO₂ in EOR : Achieves 22% higher oil displacement than Al₂O₃ and CuO due to lower density (2.65 vs. 3.97/6.31 g/cm³) and higher heat capacity .

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing Copper Aluminum Oxide (CuAlO₂) in technical grade, and how do process parameters influence phase purity?

- Methodological Answer : Copper Aluminum Oxide can be synthesized via reverse co-precipitation, where controlled precipitation of Cu²⁺ and Al³⁺ precursors (e.g., nitrates) is achieved using alkaline solutions. For example, in catalyst synthesis, a molar ratio of CuO:Al₂O₃ ≈ 6:1 is maintained, followed by calcination at 300–500°C to stabilize the oxide structure . Phase purity is highly sensitive to calcination temperature and precursor mixing homogeneity. Deviations in pH or heating rates may lead to secondary phases like CuO or Al₂O₃, necessitating XRD validation .

Q. Which characterization techniques are critical for analyzing elemental composition and oxide layer stability in Cu-Al-O systems?

- Methodological Answer :

- Elemental Analysis : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or standards like GB/T 5121.28-2021 ensure precise quantification of Cu, Al, and trace impurities (e.g., Ni, Fe) .

- Oxide Layer Analysis : Auger Electron Spectroscopy (AES) depth profiling reveals elemental gradients in oxide films. For instance, AES identified an Al-rich interfacial layer in CDA613 copper alloys, which enhances oxidation resistance .

- Phase Identification : XRD paired with Rietveld refinement distinguishes CuAlO₂ from CuO/Al₂O3 mixtures .

Advanced Research Questions

Q. How can experimental design methodologies optimize the composition of Cu-Al-O catalysts for specific applications (e.g., methanol synthesis)?

- Methodological Answer : The Extreme Vertices Design (EVD) method enables efficient exploration of multi-component systems. For Al-Cu-Mg alloys, EVD-derived regression models quantified the interaction effects of Al, Cu, and Mg on oxidation rates (e.g., k = -0.01Al - 4.06Cu - 15.71Mg + ...), with Mg increasing oxidation susceptibility . Similarly, Box-Behnken designs reduce experimental runs while optimizing hybrid nanofluids (Al₂O₃-CuO), where nanoparticle concentration and surfactant ratios are key variables .

Q. How to resolve contradictions in reported oxidation behaviors of Cu-Al alloys, particularly regarding Mg's role?

- Methodological Answer : Discrepancies arise from Mg's dual role:

- Accelerated Oxidation : In AA2024 alloys, Mg additions (>0.5 wt.%) increase oxidation rates due to MgO formation, which disrupts protective Al₂O₃ layers .

- Passivation Breakthrough : In powder metallurgy, trace Mg (0.1–0.3 wt.%) disrupts Al₂O₃ passivation, enabling sintering by exposing reactive Al surfaces .

- Resolution : Contextualize Mg content (%wt.), processing atmosphere (e.g., O₂ partial pressure), and characterization depth (surface vs. bulk via AES ).

Q. What methodologies improve the thermal efficiency of Al₂O₃-CuO hybrid nanofluids in heat transfer applications?

- Methodological Answer :

- Stability Optimization : Ultrasonic homogenization (30–60 min) with surfactants (e.g., SDS) prevents nanoparticle agglomeration. Stable nanofluids (0.1–1.0 vol.%) show 15–25% thermal conductivity improvement .

- Flow Dynamics : In flat-plate solar collectors, a mass flow rate of 0.022 kg/s maximizes efficiency for 0.5 vol.% CuO/water nanofluids, reducing thermal boundary layer thickness .

- Validation : Compare experimental thermal conductivity (e.g., transient hot-wire method) with predictive models like Maxwell-Garnett .

Q. How to statistically evaluate the performance of hybrid Al₂O₃-CuO nanofluids in machining processes?

- Methodological Answer : Central Composite Face-centered (CCF) designs coupled with ANOVA identify significant parameters. For DSS-2205 turning, ANOVA revealed that feed rate (45% contribution) and depth of cut (30%) dominate surface roughness when using 50:50 Al₂O₃-CuO nanofluids (30–50 nm particles). Desirability Function (DF) optimization balances cutting force, temperature, and roughness .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., AES + XRD) and contextualize experimental conditions (e.g., Mg content, nanoparticle dispersion method).

- Advanced Experimental Design : Prioritize EVD for multi-component alloys and Box-Behnken/CCF for nanofluid optimization .

- Standards Compliance : Adhere to GB/T 5121 series for reproducible elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.